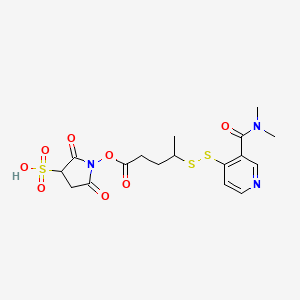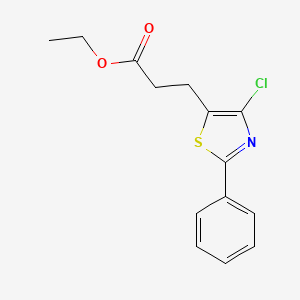![molecular formula C30H37N3O6S B11834320 methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate](/img/structure/B11834320.png)
methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
The synthesis of methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate involves several steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic routes typically involve the following steps:
Formation of the cyclohexyl group:
Introduction of the N,N-dimethylsulfamoyl group: This step involves the addition of the N,N-dimethylsulfamoyl group to the compound.
Cyclopropanation: This step involves the formation of the cyclopropane ring within the compound.
Final assembly: The final step involves the combination of all the intermediates to form the target compound.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
化学反応の分析
Methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acidic or basic conditions for hydrolysis.
科学的研究の応用
Methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its effects on specific disease pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate can be compared with other similar compounds, such as:
Cyclohexyl derivatives: Compounds with similar cyclohexyl groups.
Sulfamoyl carbamoyl derivatives: Compounds with similar sulfamoyl carbamoyl groups.
Methoxy derivatives: Compounds with similar methoxy groups.
Cyclopropane derivatives: Compounds with similar cyclopropane rings.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties.
特性
分子式 |
C30H37N3O6S |
|---|---|
分子量 |
567.7 g/mol |
IUPAC名 |
methyl 19-cyclohexyl-15-(dimethylsulfamoylcarbamoyl)-5-methoxy-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,14,16-hexaene-10-carboxylate |
InChI |
InChI=1S/C30H37N3O6S/c1-32(2)40(36,37)31-28(34)19-10-12-22-25(14-19)33-17-30(29(35)39-4)16-24(30)23-15-20(38-3)11-13-21(23)27(33)26(22)18-8-6-5-7-9-18/h10-15,18,22,24-25H,5-9,16-17H2,1-4H3,(H,31,34) |
InChIキー |
RMOMJDNKMYKTDV-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)NC(=O)C1=CC2C(C=C1)C(=C3N2CC4(CC4C5=C3C=CC(=C5)OC)C(=O)OC)C6CCCCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-4-phenyl-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11834248.png)
![4-(1-ethoxyethoxy)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11834251.png)

![2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B11834261.png)

![4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11834274.png)
![2'-Chloro-N-cyclopentyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B11834300.png)


![5-Chloro-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834310.png)

![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B11834317.png)

